molecular formula C13H26O2S B14348658 2-[(Decane-1-sulfinyl)methyl]oxirane CAS No. 93248-03-4

2-[(Decane-1-sulfinyl)methyl]oxirane

Cat. No.: B14348658
CAS No.: 93248-03-4
M. Wt: 246.41 g/mol
InChI Key: NCVOXNBJICJWRE-UHFFFAOYSA-N
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Description

Oxirane (epoxide) derivatives are characterized by their three-membered cyclic ether structure, which confers high reactivity due to ring strain. This reactivity makes them valuable intermediates in organic synthesis, pharmaceuticals, agrochemicals, and specialty materials .

Properties

CAS No.

93248-03-4

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

2-(decylsulfinylmethyl)oxirane

InChI

InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-16(14)12-13-11-15-13/h13H,2-12H2,1H3

InChI Key

NCVOXNBJICJWRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)CC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Decane-1-sulfinyl)methyl]oxirane typically involves the reaction of decane-1-sulfinyl chloride with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Decane-1-sulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced to a sulfide.

    Nucleophilic Substitution: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Nucleophilic Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.

Scientific Research Applications

2-[(Decane-1-sulfinyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Decane-1-sulfinyl)methyl]oxirane involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The sulfoxide group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Analysis

The following table compares 2-[(Decane-1-sulfinyl)methyl]oxirane with structurally related oxirane derivatives, emphasizing substituent effects:

Compound Name (CAS No.) Substituent Group Molecular Weight Key Applications/Properties References
This compound Decane-1-sulfinyl ~296.4* Potential use in chiral synthesis, specialty materials (inferred)
2-[(2-Nitrophenoxy)methyl]oxirane (345975-15-7) 2-Nitrophenoxy 195.17 Research, high-cost specialty chemicals ($1,400–4,200/g)
2-[(2,6-Dichlorophenoxy)methyl]oxirane (3556-00-1) 2,6-Dichlorophenoxy 235.09 Agrochemicals (market growth forecasted to 2025)
2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane (62826-31-7) Trifluoromethylphenyl 202.18 Pharmaceuticals, biotech (thermal stability, fluorination benefits)
2-[(3-Pentadecylphenoxy)methyl]oxirane (16611-96-4) 3-Pentadecylphenoxy 360.6 Surfactants, industrial materials (hydrophobic properties)
2-(Chloromethyl)oxirane (106-89-8) Chloromethyl 92.52 Toxic monomer in polymer synthesis

*Calculated molecular weight based on formula C₁₃H₂₆O₂S.

Key Observations:
  • Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic ring-opening reactions.
  • Fluorinated Groups : Trifluoromethyl (–CF₃) substituents () improve thermal stability and lipophilicity, critical for bioactive molecules.
  • Long Alkyl Chains : The pentadecyl group (C₁₅H₃₁) in increases hydrophobicity, favoring applications in surfactants or lubricants.

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